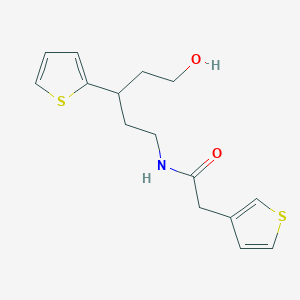

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(thiophen-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(thiophen-3-yl)acetamide, also known as AMT or alpha-methyltryptamine, is a synthetic compound that belongs to the tryptamine family of compounds. It is a psychoactive drug that has been used for research purposes in the scientific community.

Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation

Chemoselective acetylation processes, such as those described by Magadum and Yadav (2018), highlight the synthetic utility of acetylated compounds in producing intermediates for pharmaceuticals, including antimalarial drugs. These procedures emphasize the importance of selective reactions in synthesizing complex molecules, potentially applicable to derivatives of the compound (Deepali B Magadum & G. Yadav, 2018).

Heterocyclic Compound Synthesis

The formation of heterocyclic compounds, as explored by Lazareva et al. (2017), demonstrates the potential for creating structurally diverse molecules with unique properties. The reaction between N-(2-hydroxyphenyl)acetamide and various silanes to produce silaheterocyclic compounds underlines the versatile synthetic routes available for constructing molecules with potential applications in materials science and medicinal chemistry (N. Lazareva et al., 2017).

Antimetabolite Synthesis

The synthesis of antimetabolites like N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine by Maehr and Leach (1978) showcases the relevance of such compounds in studying microbial production of antimetabolites. This underscores the potential biomedical applications of complex acetamide derivatives in understanding and inhibiting microbial growth or metabolism (H. Maehr & M. Leach, 1978).

Advanced Oxidation Chemistry

The study of advanced oxidation chemistry, as applied to paracetamol (acetaminophen) by Vogna et al. (2002), reveals the intricate pathways and degradation products of pharmaceuticals under oxidative conditions. This research provides insights into environmental and metabolic breakdown processes, potentially relevant to the environmental fate or biological activity of related acetamide compounds (Davide Vogna et al., 2002).

Optoelectronic Properties

Research into the optoelectronic properties of thiazole-based polythiophenes by Camurlu and Guven (2015) highlights the application of thiophene derivatives in materials science, particularly in conducting polymers with potential uses in electronics and photonics. This suggests the possibility of incorporating "N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(thiophen-3-yl)acetamide" into polymeric materials for optoelectronic applications (P. Camurlu & N. Guven, 2015).

Eigenschaften

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S2/c17-7-4-13(14-2-1-8-20-14)3-6-16-15(18)10-12-5-9-19-11-12/h1-2,5,8-9,11,13,17H,3-4,6-7,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEDMJRPMBPDFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNC(=O)CC2=CSC=C2)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(thiophen-3-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2586809.png)